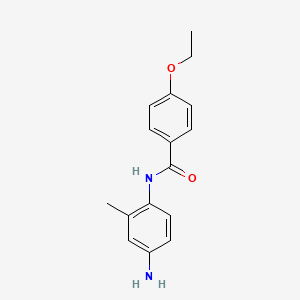

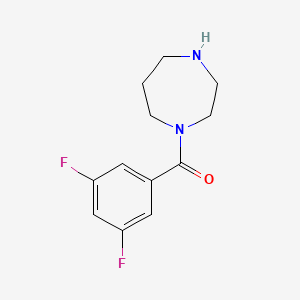

![molecular formula C14H22N2O2 B3072331 tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate CAS No. 1016716-24-7](/img/structure/B3072331.png)

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate

Overview

Description

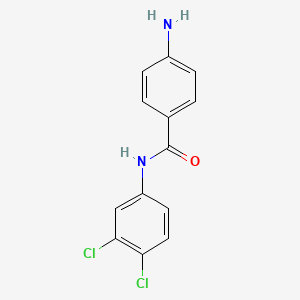

“tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate” is a chemical compound that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is also known as “tert-butyl (4-aminobenzyl)carbamate” and has a molecular formula of C12H18N2O2 .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, one method involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of a molecular sieve.Molecular Structure Analysis

The molecular structure of this compound is characterized by a carbamate group attached to a tert-butyl group and a 4-methylphenyl group. The molecular weight is approximately 222.28 .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.095±0.06 g/cm3, a melting point of 75-78°C (lit.), a predicted boiling point of 382.3±25.0 °C, and a flash point of 185°C . It also has a predicted refractive index of 1.542 .Scientific Research Applications

- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. tert-butyl N-(2-aminoethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.

- tert-butyl N-(2-aminoethyl)carbamate finds applications as an organic synthesis intermediate. Researchers utilize it to build more complex molecules due to its versatile reactivity .

- In peptide chemistry, tert-butyl N-(2-aminoethyl)carbamate acts as an amine-protecting group. It shields the amino functionality during peptide bond formation, allowing controlled synthesis of peptides .

- tert-butyl N-(2-aminoethyl)carbamate contributes to the synthesis of tetrasubstituted pyrroles. These pyrroles may contain ester or ketone groups at the C-3 position, making them valuable building blocks in organic chemistry .

- As an intermediate, tert-butyl N-(2-aminoethyl)carbamate plays a role in the synthesis of phosphatidyl ethanolamines. These lipids are essential components of cell membranes .

- tert-butyl N-(2-aminoethyl)carbamate is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps from 1-methyl-1H-pyrazol-5-amine. The overall yield is approximately 59.5% .

Antibiotic Synthesis

Organic Synthesis Intermediates

Amine Protection in Peptide Synthesis

Functionalized Pyrrole Derivatives

Phosphatidyl Ethanolamine Synthesis

Nitrosation and Reduction Reactions

Future Directions

Mechanism of Action

Target of Action

Tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is an important intermediate product in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

Ceftolozane, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine

Result of Action

The result of the action of tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is the production of an important intermediate in the synthesis of Ceftolozane . The final antibiotic product, Ceftolozane, has strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name |

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGRNNXCMUAJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

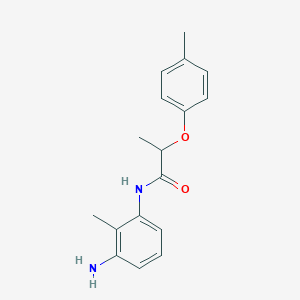

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

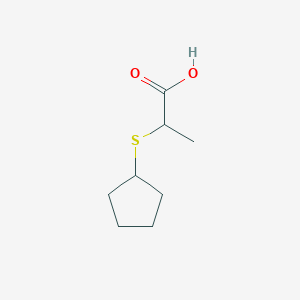

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)

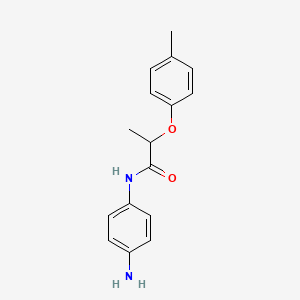

![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)